

Diallyl Maleate in Copolymerization: A Technical Guide to Reactivity Ratios

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl maleate*

Cat. No.: *B213036*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of **diallyl maleate** in free-radical copolymerization. Due to the limited availability of direct experimental data for **diallyl maleate**, this guide leverages data from structurally analogous monomers to provide a robust estimation of its copolymerization behavior. Detailed experimental protocols for determining reactivity ratios are also presented to empower researchers in generating precise data for their specific systems.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. The resulting polymer's properties are a function of the constituent monomers and their arrangement within the polymer chain. The relative reactivity of the monomers during copolymerization is quantified by reactivity ratios, denoted as r_1 and r_2 .

The reactivity ratios are defined as:

- $r_1 = k_{11} / k_{12}$
- $r_2 = k_{22} / k_{21}$

where:

- k_{11} is the rate constant for the propagation of a polymer chain ending in monomer 1 (M_1) by adding another M_1 monomer.
- k_{12} is the rate constant for the propagation of a polymer chain ending in M_1 by adding a monomer 2 (M_2) monomer.
- k_{22} is the rate constant for the propagation of a polymer chain ending in M_2 by adding another M_2 monomer.
- k_{21} is the rate constant for the propagation of a polymer chain ending in M_2 by adding an M_1 monomer.

The product of the reactivity ratios (r_1r_2) provides insight into the copolymer structure:

- $r_1r_2 \approx 1$: Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.
- $r_1r_2 \approx 0$: Alternating copolymerization, where the monomers tend to add to the polymer chain in an alternating fashion.
- $r_1 > 1$ and $r_2 < 1$: The copolymer is enriched in monomer 1.
- $r_1 < 1$ and $r_2 > 1$: The copolymer is enriched in monomer 2.

Reactivity of Diallyl Maleate: An Estimation from Analogous Monomers

Direct experimental data on the reactivity ratios of **diallyl maleate** is scarce in publicly available literature. However, by examining the reactivity of its constituent functionalities—the allyl groups and the maleate double bond—through structurally similar compounds, a reliable estimation of its behavior can be made.

Reactivity of the Allyl Functionality

Allyl monomers are known to be less reactive in free-radical polymerization compared to vinyl monomers due to "degradative chain transfer."^[1] In this process, a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a stable, less reactive allylic

radical, which can terminate the growing polymer chain. Diallyl monomers, such as diallyl succinate and diallyl phthalate, also exhibit this characteristic.[1][2]

The tables below present reactivity ratios for allyl acetate and diallyl succinate with common vinyl monomers. It is anticipated that **diallyl maleate** would exhibit similarly low r_1 values when copolymerized with these monomers, indicating its lower reactivity.

Table 1: Reactivity Ratios of Allyl Acetate (M_1) with Various Comonomers (M_2)

Comonomer (M_2)	r_1 (Allyl Acetate)	r_2	Temperature (°C)
Vinyl Acetate	0.42	1.29	60
Methyl Methacrylate	~0	>1	-
Styrene	~0	>1	-

Data for Allyl Acetate from various sources.

Table 2: Anticipated Reactivity Ratios of Diallyl Succinate (M_1) with Vinyl Monomers (M_2)

Comonomer (M_2)	Anticipated r_1	Anticipated r_2
Styrene	Very Low (~0)	High (>1)
Methyl Methacrylate	Very Low (~0)	High (>1)
Vinyl Acetate	Low (<1)	Moderate (~1)

Anticipated values based on the behavior of similar allyl esters.[1]

Reactivity of the Maleate Functionality

The maleate double bond is electron-deficient and generally exhibits low reactivity toward homopolymerization. However, it readily copolymerizes with electron-donating monomers, often leading to alternating structures. Maleic anhydride is a classic example of a monomer that does not homopolymerize but forms alternating copolymers with monomers like styrene.[3]

The table below shows the reactivity ratios for diethyl maleate with styrene. The very low values for both r_1 and r_2 and their product approaching zero strongly indicate a high tendency for alternation. It is expected that the maleate moiety in **diallyl maleate** would behave similarly in the presence of electron-rich comonomers.

Table 3: Reactivity Ratios of Diethyl Maleate (M_1) with Styrene (M_2)

r_1 (Diethyl Maleate)	r_2 (Styrene)	r_1r_2	Temperature (°C)
0.040	0.050	0.002	60

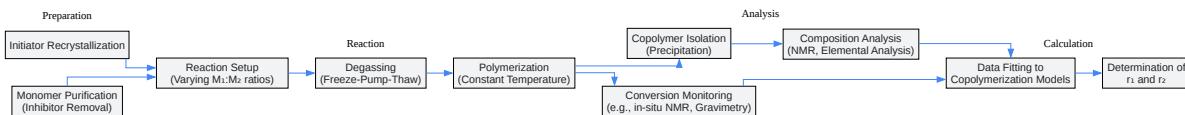
Data for Diethyl Maleate from available literature.

Estimated Reactivity Profile of Diallyl Maleate

Based on the data from analogous compounds, the following reactivity profile for **diallyl maleate** can be proposed:

- With Electron-Donating Monomers (e.g., Styrene): **Diallyl maleate** is expected to exhibit a strong tendency for alternating copolymerization. Both reactivity ratios (r_1 for **diallyl maleate** and r_2 for the comonomer) will likely be very low, with their product approaching zero.
- With Electron-Withdrawing Monomers (e.g., Acrylonitrile): The copolymerization is expected to be less favorable, with both monomers showing low reactivity towards each other.
- With Vinyl Esters (e.g., Vinyl Acetate): A more random incorporation is expected, though the lower reactivity of the allyl groups will likely result in a lower incorporation of **diallyl maleate** compared to vinyl acetate.

Experimental Protocol for Determining Reactivity Ratios of Diallyl Maleate


This section outlines a detailed, generalized protocol for the experimental determination of the reactivity ratios of **diallyl maleate** with a given comonomer. Modern methods that allow for determination from a single experiment are recommended for efficiency and accuracy.[\[4\]](#)[\[5\]](#)

Materials and Reagents

- **Diallyl maleate (M₁)**
- Comonomer (M₂)
- Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
- Solvent (if solution polymerization is performed, e.g., toluene, 1,4-dioxane)
- Inhibitor remover (e.g., alumina column)
- Deuterated solvent for NMR analysis (e.g., CDCl₃)
- Precipitating solvent (e.g., methanol, hexane)

Experimental Workflow

The following diagram illustrates the general workflow for determining reactivity ratios.

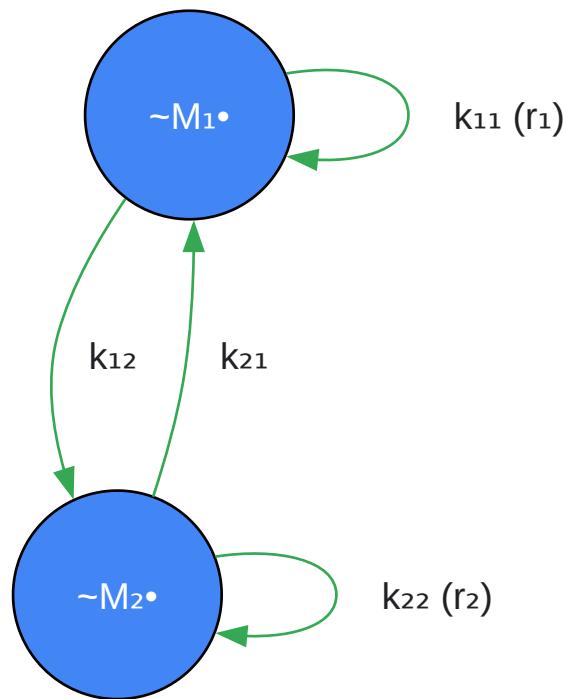
[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining monomer reactivity ratios.

Detailed Procedure (In-situ ¹H NMR Method)

This method allows for the determination of reactivity ratios from a single copolymerization experiment by monitoring the change in monomer concentrations over time.^[4]

- Preparation:
 - Purify **diallyl maleate** and the comonomer by passing them through a column of basic alumina to remove inhibitors.
 - Recrystallize the initiator (e.g., AIBN from methanol).
- Reaction Setup:
 - In an NMR tube, accurately weigh a specific molar ratio of **diallyl maleate** and the comonomer.
 - Add a known amount of the initiator.
 - Add a deuterated solvent suitable for the polymerization temperature.
- Degassing:
 - Subject the NMR tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
- Polymerization and Monitoring:
 - Place the NMR tube in the NMR spectrometer, preheated to the desired reaction temperature (e.g., 60-70 °C for AIBN).
 - Acquire ^1H NMR spectra at regular time intervals. The disappearance of the characteristic vinyl proton signals of each monomer is used to calculate the individual monomer conversions as a function of time.
- Data Analysis:
 - Integrate the relevant monomer peaks in each spectrum to determine the instantaneous monomer concentrations ($[\text{M}_1]$ and $[\text{M}_2]$).
 - Calculate the cumulative copolymer composition at each time point.


- Use a non-linear least squares (NLLS) method to fit the conversion and composition data to the integrated form of the Mayo-Lewis equation. This can be done using specialized software or by writing a custom script. The Fineman-Ross or Kelen-Tüdös methods can be used for low conversion data as a preliminary estimation.[6][7]

Traditional Low-Conversion Method

- Preparation: As described in section 3.3.1.
- Reaction Setup: Prepare a series of reaction vessels (e.g., Schlenk tubes) with varying initial molar feed ratios of **diallyl maleate** and the comonomer.
- Polymerization:
 - Degas each reaction vessel.
 - Initiate polymerization by placing the vessels in a constant temperature bath.
 - Terminate the reactions at low conversion (<10%) by rapid cooling and addition of an inhibitor (e.g., hydroquinone).
- Copolymer Isolation and Analysis:
 - Precipitate the copolymer by pouring the reaction mixture into a non-solvent.
 - Wash the precipitated polymer thoroughly and dry it under vacuum to a constant weight.
 - Determine the copolymer composition using ^1H NMR spectroscopy or elemental analysis.
- Data Analysis:
 - Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurately, using a non-linear least squares fitting of the Mayo-Lewis equation.[6][7]

Signaling Pathways and Logical Relationships in Copolymerization

The process of free-radical copolymerization can be visualized as a series of competing reactions. The following diagram illustrates the propagation pathways in the copolymerization of **diallyl maleate** (M_1) with a comonomer (M_2).

[Click to download full resolution via product page](#)

Caption: Propagation pathways in the copolymerization of M_1 and M_2 .

This guide provides a foundational understanding of the reactivity of **diallyl maleate** in copolymerization and equips researchers with the necessary protocols to determine precise

reactivity ratios for their specific applications. The use of data from analogous compounds offers a strong starting point for experimental design and prediction of copolymer properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cross-linking agent & plasticizer|Diallyl Phthalate(DAP)|Methylsulfonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cspm.kpi.ua [cspm.kpi.ua]
- To cite this document: BenchChem. [Diallyl Maleate in Copolymerization: A Technical Guide to Reactivity Ratios]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b213036#diallyl-maleate-reactivity-ratios-in-copolymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com